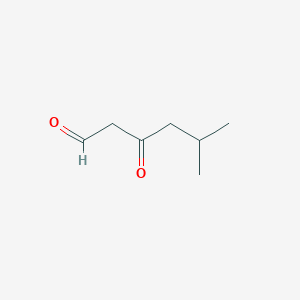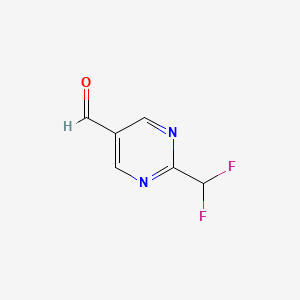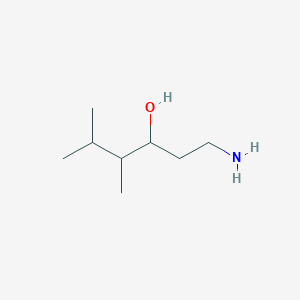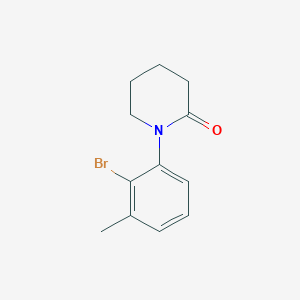
5-Methyl-3-oxohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-oxohexanal: is an organic compound with the molecular formula C7H12O2 It is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-3-oxohexanal can be synthesized through several methods, including the oxidation of alkenes and the hydroformylation of alkenes. One common method involves the oxidation of 5-methyl-3-hexanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-3-oxohexanal can undergo further oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methyl-3-oxohexanal is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes. It is also employed in the development of aldehyde-based probes for detecting specific biomolecules.
Medicine: this compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including solvents, plasticizers, and polymer additives. It is also utilized in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 5-Methyl-3-oxohexanal involves its interaction with various molecular targets. The carbonyl group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
3-Methyl-5-oxohexanal: Similar in structure but with a different arrangement of the methyl group.
5-Oxohexanal: Lacks the methyl group, resulting in different chemical properties.
Hexanal: A simpler aldehyde with a shorter carbon chain.
Uniqueness: 5-Methyl-3-oxohexanal is unique due to the presence of both a methyl group and a carbonyl group, which confer distinct reactivity and potential applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-methyl-3-oxohexanal |
InChI |
InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
CGNLPVYQLRYECL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)
![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)

![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)

amine](/img/structure/B13203223.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)

